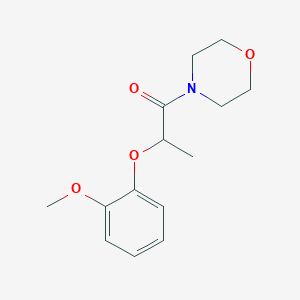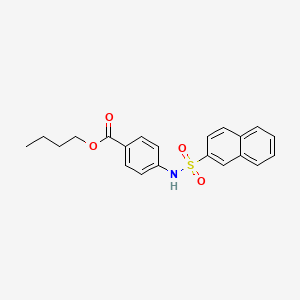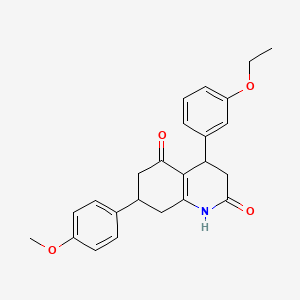![molecular formula C12H14N2O2 B4834132 2-[(cyclobutylcarbonyl)amino]benzamide](/img/structure/B4834132.png)
2-[(cyclobutylcarbonyl)amino]benzamide
Vue d'ensemble
Description
2-[(cyclobutylcarbonyl)amino]benzamide is an organic compound with the molecular formula C12H14N2O2 It is a benzamide derivative where the amide nitrogen is substituted with a cyclobutylcarbonyl group
Mécanisme D'action
Target of Action
It is known that similar 2-aminobenzamide derivatives are zinc binding groups in histone deacetylase structure (hdac) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
Based on the known action of similar 2-aminobenzamide derivatives, it can be inferred that this compound may interact with its target by binding to the zinc ion in the active site of hdac, thereby inhibiting the enzyme’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclobutylcarbonyl)amino]benzamide typically involves the reaction of benzoyl chloride with cyclobutylamine, followed by the introduction of an amide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzoyl chloride reacts with cyclobutylamine in the presence of a base to form N-cyclobutylbenzamide.
Step 2: N-cyclobutylbenzamide is then treated with an appropriate reagent to introduce the amide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(cyclobutylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-[(cyclobutylcarbonyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound of 2-[(cyclobutylcarbonyl)amino]benzamide, with a simpler structure.
N-cyclobutylbenzamide: An intermediate in the synthesis of this compound.
Cyclobutylamine: A precursor used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both a cyclobutylcarbonyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(cyclobutanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)9-6-1-2-7-10(9)14-12(16)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFIZDRFVMBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4834052.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4834060.png)
![N-(2-methoxy-5-methylphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B4834064.png)
![1,3-dimethyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4834066.png)
![3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834071.png)
![methyl [(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4834073.png)

![1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea](/img/structure/B4834097.png)

![3-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)
![N~1~-(2-FLUOROPHENYL)-2-{5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETAMIDE](/img/structure/B4834110.png)



